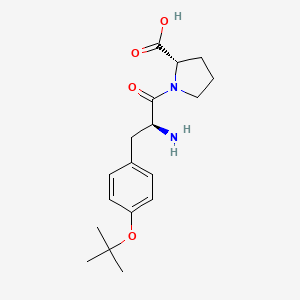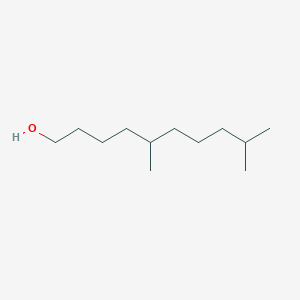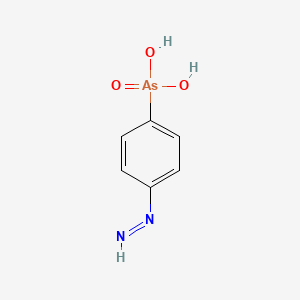
Arsonic acid, (4-diazenylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsonic acid, (4-diazenylphenyl)-, also known as (4-diazenylphenyl)arsonic acid, is an organoarsenic compound. It is characterized by the presence of an arsonic acid group attached to a phenyl ring substituted with a diazenyl group. This compound is part of a broader class of arsonic acids, which are known for their applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of arsonic acids, including (4-diazenylphenyl)arsonic acid, typically involves the Bart reaction. This reaction involves the interaction of a diazonium salt with an inorganic arsenic compound . The general reaction scheme is as follows:
- Formation of the diazonium salt from an aromatic amine.
- Reaction of the diazonium salt with an arsenic compound, such as sodium arsenite, under controlled conditions to yield the arsonic acid.
Industrial Production Methods
Industrial production of arsonic acids may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Arsonic acid, (4-diazenylphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic (V) oxides.
Reduction: Reduction reactions can convert the arsonic acid group to arsenic (III) compounds.
Substitution: The diazenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include arsenic oxides, reduced arsenic compounds, and substituted arsonic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Arsonic acid, (4-diazenylphenyl)-, has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Utilized in the production of pesticides and herbicides due to its arsenic content.
Mécanisme D'action
The mechanism of action of arsonic acid, (4-diazenylphenyl)-, involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and other cellular processes. The molecular targets and pathways involved include enzymes with active thiol groups and other proteins essential for cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsanilic acid: An amino derivative of phenylarsonic acid, used in veterinary medicine.
Roxarsone: A nitrophenyl arsonic acid used as a feed additive.
Nitarsone: Another nitrophenyl arsonic acid with similar applications.
Carbarsone: A phenylurea derivative used in veterinary medicine.
Uniqueness
Arsonic acid, (4-diazenylphenyl)-, is unique due to the presence of the diazenyl group, which imparts distinct chemical properties and reactivity compared to other arsonic acids. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
84288-82-4 |
|---|---|
Formule moléculaire |
C6H7AsN2O3 |
Poids moléculaire |
230.05 g/mol |
Nom IUPAC |
(4-diazenylphenyl)arsonic acid |
InChI |
InChI=1S/C6H7AsN2O3/c8-9-6-3-1-5(2-4-6)7(10,11)12/h1-4,8H,(H2,10,11,12) |
Clé InChI |
VCERAMMBRIAVHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=N)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
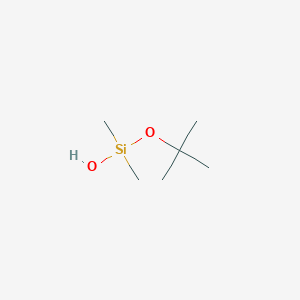




![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)
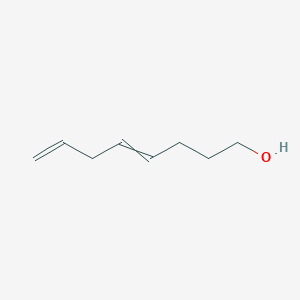
![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
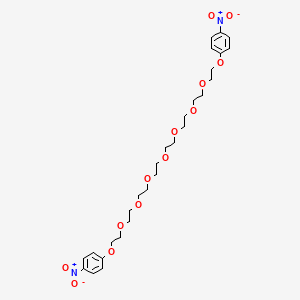

![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)
